molecular formula C9H12BrNO2 B15236643 2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL

2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL

Cat. No.: B15236643
M. Wt: 246.10 g/mol
InChI Key: VJXGLVUDMMEEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL is an organic compound with the molecular formula C9H12BrNO2 It is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL involves the N-methylation of bromotoluene followed by an amination reaction. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. Studies have shown that it can act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions can lead to changes in mood and behavior, as well as neuroprotective effects and increased dopamine levels in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with serotonin and dopamine receptors sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

2-amino-2-(4-bromo-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3

InChI Key

VJXGLVUDMMEEGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)N)Br

Origin of Product

United States

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